5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Overview
Description
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid consists of an isoxazole ring attached to a phenyl group and a carboxylic acid group . The isoxazole ring is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.21 g/mol and a calculated LogP value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is rotatable, which may affect its bioavailability .Scientific Research Applications
Tautomerism and Basicity Studies
Initial research into compounds closely related to 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid has explored their tautomerism and basicity. For example, studies on isoxazol-5-ones, which share structural similarities with the compound , have indicated their existence as mixtures of CH and NH forms in solution. This tautomerism varies with the solvent's polarity, suggesting the compound's potential in probing solvent effects and tautomer stability in chemical synthesis and analysis (Boulton & Katritzky, 1961).
Lithiation and Functionalization
Further investigations have demonstrated the compound's versatility in organic synthesis, particularly through lithiation processes. The lithiation of isoxazoles, including derivatives similar to 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, allows for the introduction of various functional groups. This process facilitates the synthesis of complex molecules for pharmaceuticals and materials science, highlighting the compound's role in expanding synthetic methodologies (Micetich & Chin, 1970).
Structural and Spectral Investigations
Another area of application includes the detailed structural and spectral analysis of related compounds, which aids in understanding the electronic and geometric structures of potential pharmaceuticals and agrochemicals. For instance, the combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives offer insights into their electronic transitions, molecular stability, and interaction with light. These findings are crucial for designing molecules with desired optical and biological properties (Viveka et al., 2016).
Novel Synthesis Approaches
Research on 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid and its analogs has led to the development of new synthetic routes for heterocyclic compounds. These methods enable the efficient synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives, which are valuable in medicinal chemistry and drug discovery. The exploration of isomerization processes under catalytic conditions exemplifies the innovative approaches to creating compounds with significant biological activity (Serebryannikova et al., 2019).
Future Directions
The future research directions for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid could involve exploring its potential biological activities and applications. For instance, compounds containing the isoxazole ring have been found to exhibit antibacterial activity , suggesting potential use in the development of new antibiotics. Further studies could also investigate its synthesis and chemical properties in more detail.
properties
IUPAC Name |
5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXXVCKNAZBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389024 | |
Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
CAS RN |
842954-77-2 | |
Record name | 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842954-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.